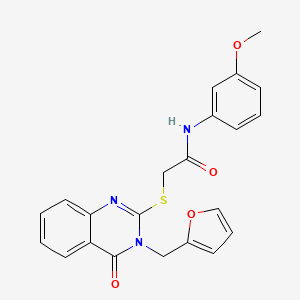

2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

The compound 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide belongs to the quinazolinone-acetamide class, characterized by a quinazolinone core substituted with a thioacetamide moiety. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-28-16-7-4-6-15(12-16)23-20(26)14-30-22-24-19-10-3-2-9-18(19)21(27)25(22)13-17-8-5-11-29-17/h2-12H,13-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFNVULNGXQGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the quinazolinone core.

Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioether linkage.

Reduction: Reduction reactions can target the quinazolinone core and the acetamide group.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the furan ring and the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of quinazoline structures possess activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The compound's thioether linkage may enhance its interaction with microbial targets, leading to increased efficacy.

Case Study: Antimicrobial Screening

In a study published in RSC Advances, several synthesized quinazoline derivatives were screened for their antibacterial activity. The results indicated that certain compounds demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development as new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to inhibit specific cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of proliferation in cancer cells.

Case Study: Anticancer Activity

A recent study focused on the synthesis of novel quinazoline derivatives showed promising results against various cancer cell lines. The compound was tested for cytotoxicity using MTT assays, revealing significant dose-dependent effects on cell viability . Furthermore, molecular docking studies suggested that the compound effectively interacts with key proteins involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide has been explored through various in vitro models. Its structural characteristics may facilitate selective inhibition of pro-inflammatory mediators.

Case Study: Inhibition of COX Enzymes

Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies demonstrated that derivatives exhibited stronger binding affinities to COX than traditional anti-inflammatory agents, suggesting enhanced therapeutic potential .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and the furan ring are crucial for binding to these targets, while the thioether and acetamide groups modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

- Melting Points : Higher melting points (e.g., 269°C for Compound 5) correlate with crystalline stability induced by polar substituents (e.g., sulfamoyl) . The target compound’s melting point is unreported but expected to be moderate due to the furan’s balance of polarity and aromaticity.

- Solubility : The 3-methoxyphenyl group in the target compound may improve aqueous solubility compared to halogenated analogues (e.g., AJ5d), which are more lipophilic .

Research Findings and Contradictions

- Synthetic Routes: highlights green chemistry approaches (e.g., ethanol as a solvent) for quinazolinone synthesis, contrasting with traditional methods using DMF or acetonitrile . This suggests the target compound’s synthesis could be optimized for sustainability.

Biological Activity

The compound 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a novel quinazolinone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C29H27N3O5

- Molecular Weight : 497.5 g/mol

- CAS Number : 404933-13-7

The structure features a quinazolinone core, which is known for various biological activities, including anticancer and antimicrobial properties. The furan and methoxyphenyl substitutions may enhance its pharmacological profile.

Anticancer Activity

Recent studies have shown that quinazolinone derivatives exhibit significant anticancer properties. Research indicates that compounds similar to 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : In vitro assays demonstrated that the compound significantly reduces the viability of several cancer cell lines, including breast and lung cancer cells.

- Induction of Apoptosis : Mechanistic studies revealed that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies suggest that it exhibits activity against a range of pathogens:

- Bacterial Inhibition : The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria in disc diffusion assays.

- Antifungal Properties : In vitro tests indicated antifungal activity against common fungal strains, suggesting its potential as an antifungal agent.

The biological activity of 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is believed to be mediated through the following mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, highlighting its potential as a dual-action antimicrobial agent.

Q & A

Basic: What are the key steps and optimal conditions for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core. Key steps include:

- Substitution reactions to introduce the furan-2-ylmethyl group at position 3 of the quinazolinone ring.

- Thioether linkage formation : Reacting the quinazolinone intermediate with 2-chloroacetamide derivatives in dry acetone using anhydrous K₂CO₃ as a base .

- Final coupling : Condensation of the thiol-containing intermediate with 3-methoxyphenylacetamide under mild conditions (room temperature, 12–24 hours) .

Optimal conditions require strict control of temperature (25–60°C), solvent choice (dry acetone or dichloromethane), and catalysts (e.g., triethylamine for amide bond formation) to achieve yields >80% .

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- Spectroscopy :

- Mass spectrometry (MS) : To validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- Melting point analysis : Consistency with literature values (e.g., 250–270°C for similar derivatives) .

Basic: How should researchers design initial bioactivity screens for this compound?

Methodological Answer:

Prioritize in vitro assays based on structural analogs:

- Anticancer activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM .

- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or Western blot .

- Target identification : Perform molecular docking studies with proteins like EGFR or tubulin, leveraging the quinazolinone scaffold’s known affinity .

Advanced: How can synthesis yield be optimized while minimizing by-products?

Methodological Answer:

- Design of Experiments (DOE) : Systematically vary parameters like solvent polarity (DMF vs. acetone), temperature (40–80°C), and catalyst loading (1–2 eq. K₂CO₃) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .

- Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol .

Advanced: What computational strategies aid in predicting biological targets or reactivity?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to model reaction pathways and transition states, identifying energetically favorable intermediates .

- Molecular dynamics simulations : Predict binding modes with targets like kinases using AutoDock Vina or Schrödinger .

- Machine learning : Train models on datasets of quinazolinone derivatives to predict bioactivity or solubility .

Advanced: How should conflicting bioactivity data across studies be resolved?

Methodological Answer:

- Dose-response validation : Repeat assays with standardized protocols (e.g., IC₅₀ determination in triplicate) to rule out concentration-dependent effects .

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .

- Structural analogs comparison : Cross-reference data from compounds with similar substituents (e.g., furan vs. phenyl groups) to isolate structure-activity relationships .

Advanced: What strategies enhance biological activity through structural modifications?

Methodological Answer:

- Functional group tuning : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to improve target binding .

- Heterocycle substitution : Introduce triazole or pyrimidine rings to modulate pharmacokinetic properties .

- Prodrug design : Add hydrolyzable esters to the acetamide moiety for improved bioavailability .

Advanced: How is stability under physiological conditions evaluated?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24–72 hours .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated metabolism and identify vulnerable sites .

- Light/heat stress testing : Expose to 40°C/75% RH or UV light for 48 hours, followed by LC-MS to detect degradation products .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.